Acetylisovaleryltylosintartrat

Übersicht

Beschreibung

Tylvalosin, sold under the brand name Aiviosin, is a macrolide antibiotic primarily used in veterinary medicine. It is effective against bacterial infections caused by Mycoplasma hyopneumoniae in swine, which leads to enzootic pneumonia . Tylvalosin is often used in the form of its tartrate salt to enhance its solubility and bioavailability .

Wissenschaftliche Forschungsanwendungen

Tylvalosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um Makrolid-Antibiotika und ihre chemischen Eigenschaften zu untersuchen.

Biologie: Tylvalosin wird verwendet, um die Mechanismen der bakteriellen Resistenz und die Wechselwirkung von Antibiotika mit bakteriellen Ribosomen zu untersuchen.

Medizin: Es wird hauptsächlich in der Veterinärmedizin zur Behandlung von Atemwegs- und Darmbakterieninfektionen bei Schweinen eingesetzt

5. Wirkmechanismus

Tylvalosin entfaltet seine Wirkung, indem es an die 23S rRNA der 50S-ribosomalen Untereinheit in Bakterien bindet und so die bakterielle Proteinsynthese hemmt . Diese Bindung verhindert die Verlängerung der Peptidkette, was zu einer bakteriostatischen Wirkung führt . Die primären molekularen Ziele sind die bakteriellen Ribosomen, und der beteiligte Weg ist die Hemmung der Proteinsynthese .

Ähnliche Verbindungen:

Tylosin: Tylvalosin ist ein Derivat von Tylosin mit Modifikationen an den Hydroxyl- und Acetylgruppen.

Erythromycin: Ein weiteres Makrolid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichem Wirkungsspektrum.

Azithromycin: Ein Makrolid mit einem breiteren Wirkungsspektrum und einer längeren Halbwertszeit im Vergleich zu Tylvalosin.

Einzigartigkeit von Tylvalosin: Tylvalosin ist einzigartig aufgrund seiner verstärkten Aktivität gegen Mycoplasma-Spezies und seiner verbesserten pharmakokinetischen Eigenschaften, wie z. B. besserer Löslichkeit und Bioverfügbarkeit .

Wirkmechanismus

Target of Action

Acetylisovaleryltylosin tartrate, also known as tylvalosin, is a macrolide antibiotic . Its primary targets are Mycoplasma, Spirochetes, most gram-positive bacteria, and some gram-negative bacteria , particularly Mycoplasma . It has a strong antibacterial activity against these microorganisms .

Mode of Action

The antimicrobial activity of Acetylisovaleryltylosin tartrate is centered in the translation of proteins . It combines with the 50S ribosomal subunit of the target bacteria to achieve reversible binding . This interaction prevents peptide chain elongation, thereby exerting a bacteriostatic and bactericidal effect .

Biochemical Pathways

Acetylisovaleryltylosin tartrate is synthesized by a bioconversion process using Streptomyces thermotolerans with tylosin as the substrate . In this process, tylosin is the precursor, leucine provides isovaleryl, and glucose provides acetyl groups, energy, and maintains the pH of the solution .

Pharmacokinetics

The pharmacokinetics of Acetylisovaleryltylosin tartrate has been studied in laying hens . After oral administration, the disposition half-life (t 1/2α) of the drug was 0.74±0.071h, whereas the elimination half-life (t 1/2β) of the drug was 2.27±0.41h . The area under the serum concentration-time curve (AUC) was 0.68±0.096μg·h/mL . The total clearance of Acetylisovaleryltylosin tartrate (CL b) was estimated to be 29.36±2.12L/h/kg . The time-point of maximum plasma concentration of the drug (T p) and the maximum plasma concentration (C max) were calculated as 0.86±0.039h and 0.22±0.052μg/mL . The bioavailability was 60.26±4.72% .

Result of Action

Acetylisovaleryltylosin tartrate has been found to induce apoptosis . It also has anti-inflammatory activity, relieves oxidative stress, and alleviates acute lung injury by inhibiting NF-κB activation . In addition, it has been observed that Acetylisovaleryltylosin tartrate significantly reduced S. aureus biofilm formation .

Action Environment

The action of Acetylisovaleryltylosin tartrate can be influenced by environmental factors. For instance, the bioconversion process of Acetylisovaleryltylosin tartrate requires a specific pH, which is maintained by glucose . Furthermore, the efficacy of Acetylisovaleryltylosin tartrate against T. gondii was found to be potent both in vitro and in vivo .

Biochemische Analyse

Biochemical Properties

Acetylisovaleryltylosin tartrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits strong antimicrobial activity against Gram-positive bacteria, mycoplasmas, and certain Gram-negative bacteria . The compound binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death . Additionally, acetylisovaleryltylosin tartrate has been shown to induce apoptosis in porcine neutrophils by increasing caspase-3 cleavage .

Cellular Effects

Acetylisovaleryltylosin tartrate influences various cellular processes and functions. It has been observed to induce apoptosis in porcine monocyte-derived macrophages in a concentration- and time-dependent manner . The compound also promotes phagocytosis of porcine neutrophils by macrophages without altering the phagocytic process . Furthermore, acetylisovaleryltylosin tartrate exhibits anti-inflammatory activity by inhibiting NF-κB activation, which helps alleviate acute lung injury and reduce oxidative stress .

Molecular Mechanism

The molecular mechanism of acetylisovaleryltylosin tartrate involves its binding interactions with bacterial ribosomes. By binding to the 50S ribosomal subunit, the compound inhibits the translocation of peptides during protein synthesis, effectively halting bacterial growth . This mechanism of action is similar to other macrolide antibiotics, but acetylisovaleryltylosin tartrate has been chemically modified to enhance its efficacy and reduce resistance . Additionally, the compound’s ability to induce apoptosis and inhibit NF-κB activation contributes to its anti-inflammatory and immunomodulatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetylisovaleryltylosin tartrate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is rapidly absorbed and distributed throughout the body, with peak concentrations observed in the blood within 30 minutes of administration . Its primary metabolites are distributed in major organs such as the liver, kidneys, and bile . Long-term studies have shown that acetylisovaleryltylosin tartrate maintains its antimicrobial activity and continues to exhibit anti-inflammatory effects over extended periods .

Dosage Effects in Animal Models

The effects of acetylisovaleryltylosin tartrate vary with different dosages in animal models. At therapeutic doses, the compound effectively treats respiratory infections in swine and poultry without causing significant adverse effects . At higher doses, acetylisovaleryltylosin tartrate may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Acetylisovaleryltylosin tartrate is involved in various metabolic pathways, primarily related to its antimicrobial activity. The compound is metabolized in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites contribute to the compound’s prolonged antimicrobial effects and are excreted through bile and urine . The interaction of acetylisovaleryltylosin tartrate with liver enzymes and cofactors plays a crucial role in its metabolism and overall efficacy.

Transport and Distribution

The transport and distribution of acetylisovaleryltylosin tartrate within cells and tissues are facilitated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed to various tissues, with high concentrations observed in the liver, kidneys, and bile . Its localization in these organs is essential for its antimicrobial and anti-inflammatory effects. Additionally, acetylisovaleryltylosin tartrate’s ability to cross cellular membranes and reach target sites contributes to its therapeutic efficacy.

Subcellular Localization

Acetylisovaleryltylosin tartrate exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and ribosomes of bacterial cells, where it exerts its antimicrobial effects by inhibiting protein synthesis . In mammalian cells, acetylisovaleryltylosin tartrate is distributed in the cytoplasm and interacts with various cellular components to induce apoptosis and modulate inflammatory responses . The compound’s subcellular localization is crucial for its overall therapeutic action.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Tylvalosin kann durch einen Biokonversionsprozess unter Verwendung von Streptomyces thermotolerans mit Tylosin als Substrat synthetisiert werden . Der Biokonversionsprozess umfasst die folgenden Schritte:

Fermentation: Tylosin wird unter Verwendung von Streptomyces thermotolerans fermentiert, was zu einer Ausbeute von 8148 U/mL führt.

Umkristallisation: Das rohe Tylvalosin wird durch eine Säure- und Alkali-Umkristallisation der Fermentationsbrühe gewonnen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Tylvalosin umfasst eine großtechnische Fermentation, gefolgt von Reinigungs- und Umkristallisationsprozessen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tylvalosin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Tylvalosin kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in Tylvalosin zu modifizieren.

Substitution: Tylvalosin kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Acetylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid und Isovalerylchlorid werden jeweils für die Acetylierung und Isovalerylsubstitution verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Tylvalosin mit modifizierten funktionellen Gruppen, die seine antibakteriellen Eigenschaften verbessern .

Vergleich Mit ähnlichen Verbindungen

Tylosin: Tylvalosin is a derivative of tylosin, with modifications at the hydroxyl and acetyl groups.

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.

Azithromycin: A macrolide with a broader spectrum of activity and longer half-life compared to tylvalosin.

Uniqueness of Tylvalosin: Tylvalosin is unique due to its enhanced activity against Mycoplasma species and its improved pharmacokinetic properties, such as better solubility and bioavailability .

Eigenschaften

CAS-Nummer |

63428-13-7 |

|---|---|

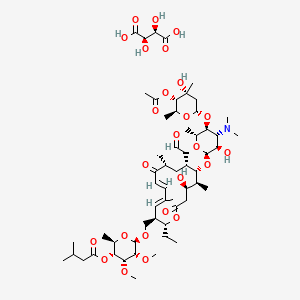

Molekularformel |

C57H93NO25 |

Molekulargewicht |

1192.3 g/mol |

IUPAC-Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C53H87NO19.C4H6O6/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)/b18-17+,28-22+;/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-;1-,2-/m11/s1 |

InChI-Schlüssel |

OLLSDNUHBJHKJS-XKORHJEPSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |

Isomerische SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Acetylisovaleryltylosin Tartrate (ATLL) as an antibacterial agent?

A1: ATLL is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step of protein synthesis. [] This halts bacterial growth and can lead to bacterial cell death.

Q2: How effective is ATLL against biofilm formation compared to other antibiotics?

A2: Research suggests that ATLL, unlike other tested antibiotics like kanamycin and enrofloxacin, does not effectively inhibit biofilm formation in Staphylococcus aureus. In fact, ATLL was shown to upregulate the expression of biofilm-related genes (sarA, fnbA, rbf, lrgA, cidA, and eno) in S. aureus, potentially promoting biofilm formation. []

Q3: Are there alternative purification methods for ATLL besides crystallization?

A3: Yes, silica gel chromatography has been investigated as a purification method for ATLL. This method uses a mixture of petroleum ether, ethyl acetate/butyl acetate, and amines (diethylamine, triethylamine, or N,N-diisopropylethylamine) as the eluent. This technique has been shown to effectively remove impurities and achieve a high purity of ATLL (>97%). []

Q4: What is the impact of metal ions like Zn2+ and Cu2+ on the interaction between ATLL and Bovine Serum Albumin (BSA)?

A4: Studies using spectroscopic analysis have shown that both Zn2+ and Cu2+ can influence the binding of ATLL to BSA. Zn2+ was found to decrease the binding affinity, possibly due to competition for binding sites on BSA. Conversely, Cu2+ increased ATLL's binding affinity to BSA, potentially through the formation of a Cu2+-ATLL complex. []

Q5: Does ATLL show promising activity against parasites like Toxoplasma gondii?

A5: Yes, in vitro and in vivo studies have demonstrated ATLL's effectiveness against Toxoplasma gondii. ATLL exhibited potent inhibition of intracellular parasite growth, suppressing tachyzoite proliferation and potentially disrupting parasite morphology. Furthermore, ATLL significantly improved survival rates in mice with acute toxoplasmosis. []

Q6: What are some innovative methods being explored for recovering ATLL from crystallization mother liquor?

A6: One method involves adding a surfactant to the crystallization mother liquor and then concentrating it using air bubbles. The collected air bubble films are cooled, and a separating agent is added. This process allows for the separation, filtration, and crystallization of ATLL, leading to the recovery of pure ATLL. [] This method addresses the challenges of low ATLL concentration and its poor thermal stability in the mother liquor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.